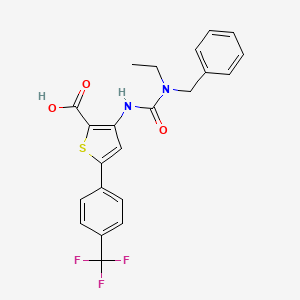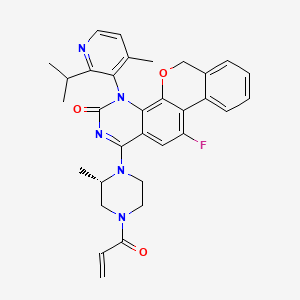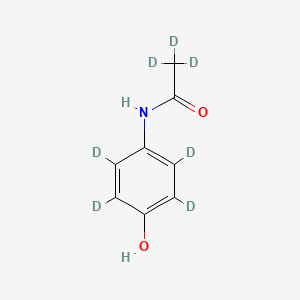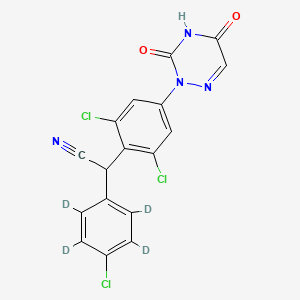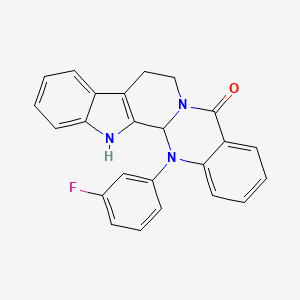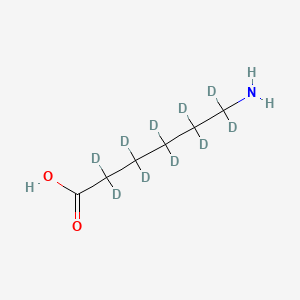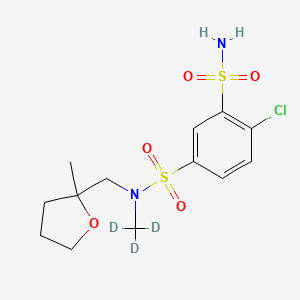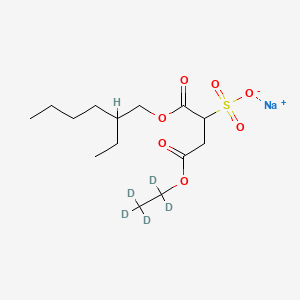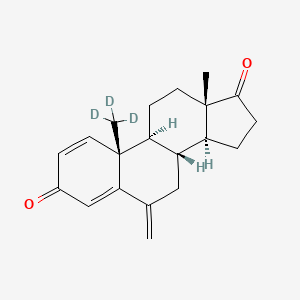
Antiallergic agent-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiallergic agent-1 is a compound known for its ability to inhibit histamine release from mast cells, thereby preventing allergic reactions. It is classified as an antiallergic compound and holds potential for unique therapeutic advantages . This compound is particularly significant in the treatment of allergic conditions such as asthma and rhinitis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antiallergic agent-1 involves several steps. One common method includes the reaction of bis(trimethylsilyl)chloromethane with mercaptoacetic acid in the presence of sodium hydroxide and methanol. This reaction produces 2-(bis(trimethylsilyl)methylthio)acetic acid, which is then oxidized using hydrogen peroxide and acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) techniques to ensure purity and consistency .
化学反应分析
Types of Reactions: Antiallergic agent-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and acetic acid are commonly used for oxidation reactions.
Reduction: Sodium borohydride is often employed for reduction processes.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced antiallergic properties .
科学研究应用
Antiallergic agent-1 has a wide range of applications in scientific research:
作用机制
Antiallergic agent-1 exerts its effects by inhibiting the release of histamine from mast cells. This inhibition is achieved through the augmentation of cyclic adenosine monophosphate (cAMP) levels in mast cells, which in turn inhibits histamine release. The compound also inhibits cAMP phosphodiesterase, further enhancing cAMP levels . Additionally, this compound may have antagonistic effects on interleukin-3, contributing to its antiallergic properties .
相似化合物的比较
Cromolyn Sodium: Another antiallergic compound used in the treatment of asthma and allergic rhinitis.
Amlexanox: Known for its antiallergic and anti-inflammatory properties, used in the treatment of aphthous ulcers.
Olopatadine: A selective histamine H1-receptor antagonist used for allergic rhinitis and conjunctivitis.
Uniqueness: Antiallergic agent-1 is unique due to its dual mechanism of action involving both the inhibition of histamine release and the inhibition of cAMP phosphodiesterase. This dual action makes it particularly effective in preventing allergic reactions .
属性
分子式 |
C27H19F6N5O |
|---|---|
分子量 |
543.5 g/mol |
IUPAC 名称 |
3-[2-[2-amino-5-(1-methylpyrazol-4-yl)pyridin-3-yl]ethynyl]-N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H19F6N5O/c1-15-3-4-18(25(39)37-23-10-21(26(28,29)30)9-22(11-23)27(31,32)33)7-16(15)5-6-17-8-19(12-35-24(17)34)20-13-36-38(2)14-20/h3-4,7-14H,1-2H3,(H2,34,35)(H,37,39) |
InChI 键 |
CEUSZLVORFRBCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#CC3=C(N=CC(=C3)C4=CN(N=C4)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12417753.png)
